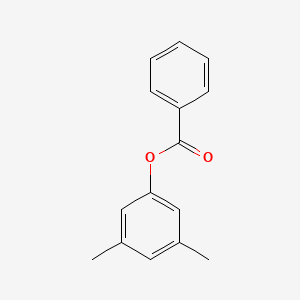

3,5-Dimethylphenyl benzoate

Description

Significance of the 3,5-Dimethylphenyl and Benzoate (B1203000) Moieties in Contemporary Chemical Synthesis and Materials Science

The 3,5-dimethylphenyl moiety, a xylenol derivative, is a key structural component in various areas of chemical synthesis. nih.gov The two methyl groups on the phenyl ring influence the molecule's steric and electronic properties. acs.org This substitution pattern can enhance the compound's stability and affect its reactivity in subsequent chemical transformations. In the context of catalysis, for instance, the 3,5-dimethylphenyl group has been shown to deliver high enantioselectivity in certain reactions. acs.org The dimethylphenyl group is also a building block in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. ontosight.aituodaindus.com

The benzoate moiety, derived from benzoic acid, is widely utilized in materials science and chemical synthesis. nih.gov Benzoate esters are known for their applications as plasticizers and in the synthesis of polymers. nih.govchemicalbook.com Sodium benzoate, a salt of benzoic acid, is a well-known nucleating agent in polymers like polypropylene, where it improves transparency and mechanical properties by influencing the crystallization process. google.com The benzoate group's presence in a molecule can impart desirable thermal and mechanical properties to polymers and other materials. Substituted phenyl benzoates have found applications in the manufacturing of fine chemicals, including insecticides, antioxidants, photosensitizers, and liquid crystals. tandfonline.comtandfonline.com

Overview of Academic Research Trajectories for Related Chemical Compounds

Research into substituted phenyl benzoates has explored their synthesis and potential applications. Studies have focused on developing efficient and environmentally friendly methods for their preparation, such as using solid acid catalysts like zeolites to avoid the use of harsh reagents. tandfonline.comtandfonline.com These catalysts have shown to be effective for the esterification of phenols with benzoic acids. tandfonline.com

Investigations into the structure-property relationships of substituted phenyl benzoates have also been a significant area of research. For example, studies on various dimethylphenyl benzoates have examined how the position of the methyl groups on the phenyl ring affects the dihedral angle between the two aromatic rings, which in turn influences the molecular packing and physical properties of the compound. nih.govnih.gov Furthermore, research has delved into the electronic effects of substituents on both the phenyl and benzoyl rings of phenyl benzoates, using techniques like 13C NMR to understand the cross-interaction between different parts of the molecule. acs.org The synthesis and bioactivity of various phenyl benzoate compounds have also been investigated, with some exhibiting antioxidant properties. bjmu.edu.cn

Recent research has also explored the synthesis of related compounds, such as 4-hydroxy-3,5-dimethylphenyl benzoate, as part of undergraduate organic chemistry laboratory experiments focusing on fundamental reactions like electrophilic and nucleophilic aromatic substitution. researchgate.net

Interactive Data Table: Physicochemical Properties of 3,5-Dimethylphenyl Benzoate

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | guidechem.comguidechem.com |

| Molecular Weight | 226.275 g/mol | guidechem.comguidechem.com |

| Boiling Point | 316°C at 760 mmHg | guidechem.com |

| Flash Point | 129.8°C | guidechem.com |

| Density | 1.101 g/cm³ | guidechem.com |

| Refractive Index | 1.571 | guidechem.com |

| LogP | 3.52260 | guidechem.com |

| Topological Polar Surface Area | 26.3 Ų | guidechem.com |

Interactive Data Table: Research Findings on Related Phenyl Benzoates

| Compound/Study | Key Finding | Reference |

| Substituted Phenyl Benzoates | Can be synthesized chemoselectively using RE-Y zeolite as a catalyst, which is reusable and effective for esterification. | tandfonline.comtandfonline.com |

| 2,3-Dimethylphenyl benzoate | The dihedral angle between the benzene (B151609) and benzoyl rings is 87.36 (6)°. | nih.govresearchgate.net |

| 3,4-Dimethylphenyl benzoate | The dihedral angle between the terminal rings is 52.39 (4)°. | nih.gov |

| para-Substituted Phenyl Benzoates | A study of 13C NMR chemical shifts revealed cross-interaction between substituents on the phenyl and benzoyl rings, affecting the carbonyl group. | acs.org |

| Phenyl Benzoate Derivatives | A study synthesized eight phenyl benzoate compounds and evaluated their antioxidant and anti-enzymatic activities. | bjmu.edu.cn |

Structure

3D Structure

Properties

CAS No. |

5554-28-9 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(3,5-dimethylphenyl) benzoate |

InChI |

InChI=1S/C15H14O2/c1-11-8-12(2)10-14(9-11)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

UUNUHDBRVCYFPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformation Pathways of 3,5 Dimethylphenyl Benzoate

Hydrolytic Reactions and Deprotection Studies of Aryl Benzoates

The cleavage of the ester linkage in aryl benzoates is a fundamental transformation, often employed as a deprotection strategy in the synthesis of complex molecules. The stability of the benzoate (B1203000) protecting group and the conditions required for its removal are of considerable interest to synthetic chemists.

Catalytic Deprotection to Yield 3,5-Dimethylphenol (B42653)

The deprotection of aryl benzoates to their corresponding phenols is a critical step in many synthetic routes. While traditional methods often rely on harsh acidic or basic conditions, catalytic approaches offer milder and more selective alternatives. For instance, the use of aromatic thiols in the presence of a catalytic amount of potassium carbonate in dipolar aprotic solvents has been shown to be an efficient protocol for the cleavage of aryl esters. cmu.edu This method proceeds under non-hydrolytic and virtually neutral conditions, providing a valuable tool for the deprotection of sensitive substrates.

The selective cleavage of aryl benzoates can also be influenced by the electronic nature of the substituents on the aromatic rings. For example, in a competitive deprotection experiment between 4-cyanophenyl benzoate and (4-methyl)phenyl benzoate, a notable selectivity was observed in favor of the cleavage of the ester with the electron-withdrawing cyano group. cmu.edu

Optimization of Reaction Conditions for Selective Cleavage

Achieving selective cleavage of a specific ester bond in a molecule containing multiple ester functionalities is a common challenge in organic synthesis. The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for maximizing the yield of the desired product while minimizing side reactions.

Studies on the deprotection of various aryl esters, including benzoates, have demonstrated that the rate of cleavage can be finely tuned. For example, excellent selectivities have been achieved in both inter- and intramolecular competitions between different aryl esters. cmu.edu In one instance, 2-naphthyl benzoate and 4-cyanophenyl acetate (B1210297) were selectively deprotected over ethyl benzoate, highlighting the influence of both the aryl and acyl portions of the ester on its reactivity. cmu.edu The choice of solvent can also play a significant role; for example, the use of N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) as a solvent can facilitate the deprotection reaction. cmu.edu

Table 1: Reaction Conditions for Selective Deprotection of Aryl Esters This table is interactive. Click on the headers to sort the data.

| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Conditions | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 2-Naphthyl Benzoate | 2-Naphthyl Acetate | PhSH, K2CO3 (5 mol%) | NMP | Reflux, 15 min | Selective cleavage of acetate | cmu.edu |

| 4-Cyanophenyl Benzoate | (4-Methyl)phenyl Benzoate | PhSH, K2CO3 | NMP | Not specified | 85:15 in favor of 4-cyanophenyl benzoate | cmu.edu |

| 2-Naphthyl Benzoate | Ethyl Benzoate | PhSH, K2CO3 | Not specified | Not specified | Selective cleavage of 2-naphthyl benzoate | cmu.edu |

| 4-Cyanophenyl Acetate | Ethyl Benzoate | PhSH, K2CO3 | Not specified | Not specified | Selective cleavage of 4-cyanophenyl acetate | cmu.edu |

Aromatic Functionalization of the Dimethylphenyl and Benzoate Moieties

Beyond the cleavage of the ester linkage, the aromatic rings of 3,5-dimethylphenyl benzoate present opportunities for further functionalization through substitution reactions. These reactions allow for the introduction of new chemical groups, leading to the synthesis of a diverse range of derivatives with tailored properties.

Substitution Reactions on the Aromatic Rings within the Ester Structure

Electrophilic aromatic substitution (SEAr) is a cornerstone of organic chemistry for modifying aromatic compounds. acs.org The reactivity of the benzene (B151609) rings in this compound towards electrophiles is influenced by the existing substituents. The dimethylphenyl ring is activated by the two methyl groups, which are ortho, para-directing. The benzoate ring, on the other hand, is deactivated by the ester group, which is a meta-director.

This difference in reactivity can be exploited to achieve regioselective functionalization. For instance, in a two-step synthesis of 4-hydroxy-3,5-dimethylphenyl benzoate, an electrophilic aromatic substitution is followed by a nucleophilic aromatic substitution. acs.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumsu.edu The choice of reagents and reaction conditions determines the specific electrophile generated and the resulting product. msu.edu

Metal-Mediated Transformations Involving Benzoate Ligands

The benzoate group can act as a ligand in organometallic chemistry, participating in a variety of metal-mediated transformations. These reactions often involve the activation of otherwise inert chemical bonds and provide powerful methods for the construction of complex molecular architectures.

Cyclometalation Processes and Oxidative Addition Mechanisms at Metal Centers

Cyclometalation is an intramolecular reaction where a metal center bonds to a carbon atom of a ligand to form a metallacycle. numberanalytics.com This process is a key step in many catalytic C-H bond activation reactions. ub.es Benzoate ligands can undergo cyclometalation, which has been shown to play a crucial role in promoting reactions such as the C-H arylation of fluoroarenes. acs.org In these cases, the cyclometalated benzoate ligand can render the metal center more electron-rich and labile, facilitating subsequent steps like oxidative addition. acs.org

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site undergoes an increase in both its oxidation state and coordination number. wikipedia.org This process is often reversible, with the reverse reaction being reductive elimination. Oxidative addition can proceed through various mechanisms, including concerted, SN2-type, and radical pathways, depending on the metal and the substrate. umb.edulibretexts.org The oxidative addition of aryl halides to a metal center is a critical step in many cross-coupling reactions. The presence of a benzoate ligand can significantly influence the feasibility and outcome of this process. acs.org For example, a cyclometalated benzoate can create a highly electron-rich anionic Ru(II) intermediate that readily undergoes oxidative addition with an aryl halide. acs.org

Investigation of Kinetic Isotope Effects in Catalytic Cycles

Detailed research into the catalytic cycles of compounds structurally similar to this compound, particularly in palladium-catalyzed C-H functionalization reactions, has shed light on the intricate details of their reaction mechanisms. These studies often employ isotopic labeling to probe the nature of the transition states and the reversibility of individual steps.

Research Findings:

The interpretation of KIEs in the context of transition-metal catalyzed C-H functionalization is a nuanced process. The magnitude of the observed KIE can be influenced by the nature of the catalytic species, the coordination of the substrate, and the specific elementary step being observed. nih.gov For instance, in many palladium-catalyzed C-H activation reactions, the initial coordination of the directing group, such as the ester moiety in an aryl benzoate, is a key step that precedes the C-H bond cleavage.

While specific data for this compound is not available, analogous studies on other aromatic esters in palladium-catalyzed reactions provide valuable comparative data. For example, investigations into the direct arylation of heteroaromatics have shown that the regioselectivity and reaction rate can be highly dependent on the electronic and steric properties of the substrate and the catalyst system. rsc.org

In the absence of direct experimental KIE data for this compound, a hypothetical scenario can be considered based on established principles. If a palladium-catalyzed C-H activation at one of the methyl groups or the aromatic ring of the 3,5-dimethylphenyl moiety were to be investigated, the following hypothetical KIE data could be anticipated:

| Catalytic Step | Position of Isotopic Labeling | Hypothetical kH/kD Value | Interpretation |

|---|---|---|---|

| C-H Activation at Methyl Group | CD3-phenyl benzoate | ~ 2-5 | Suggests C-H bond cleavage at the methyl group is part of the rate-determining step. |

| Aromatic C-H Activation | Deuterated aromatic ring | ~ 1.5-3 | Indicates that aromatic C-H bond breaking contributes to the rate-determining step. |

| No C-H bond cleavage in RDS | Any position | ~ 1 | Implies C-H bond cleavage is not involved in the rate-determining step. |

Furthermore, the measurement of ¹³C kinetic isotope effects can provide complementary information about bond formations and cleavages involving carbon atoms, such as in cross-coupling reactions. nih.gov For a hypothetical cross-coupling reaction involving the cleavage of the ester C-O bond of this compound, one might expect to observe a ¹³C KIE.

| Catalytic Step | Position of Isotopic Labeling | Hypothetical ¹³C KIE (k¹²/k¹³) | Interpretation |

|---|---|---|---|

| Oxidative Addition (C-O cleavage) | Carbonyl Carbon | > 1.02 | Indicates that the cleavage of the ester C-O bond is involved in the rate-determining step. |

| Transmetalation | Aryl Carbon | > 1.01 | Suggests that the transfer of the aryl group is part of the rate-determining step. |

| Reductive Elimination | - | ~ 1 | Suggests that reductive elimination is a fast, non-rate-limiting step. |

Advanced Spectroscopic Elucidation of 3,5 Dimethylphenyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic and organometallic compounds, offering precise information about the chemical environment of magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and coupling of hydrogen atoms within a molecule. For 3,5-dimethylphenyl benzoate (B1203000), the aromatic protons of the benzoate and the 3,5-dimethylphenyl moieties, along with the methyl group protons, exhibit characteristic chemical shifts.

In a typical ¹H NMR spectrum of a related compound, methyl 3,5-dimethylbenzoate (B1240308), the methyl protons of the dimethylphenyl group appear as a singlet, while the aromatic protons show distinct signals in the aromatic region. nih.gov The protons on the benzoate ring also produce signals in the aromatic region, with their multiplicity and chemical shifts depending on the substitution pattern. For instance, in benzyl (B1604629) benzoate, the protons of the benzyl group and the benzoate ring are observed as multiplets in the aromatic region of the spectrum. rsc.org

Table 1: Representative ¹H NMR Data for Related Benzoate Esters

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Methyl 3,5-dimethylbenzoate | Not specified | -CH₃ (ester) | Not specified | Singlet |

| -CH₃ (ring) | Not specified | Singlet | ||

| Aromatic H | Not specified | Multiplet | ||

| Benzyl benzoate | CDCl₃ | Aromatic H | 7.27-7.45, 8.07 | Multiplet, Doublet |

| -CH₂- | 5.31 | Singlet | ||

| 3-Chlorobenzyl benzoate | CDCl₃ | Aromatic H | 7.29, 7.42, 7.54, 8.07 | Singlet, Triplet, Triplet, Doublet |

| -CH₂- | 5.31 | Singlet |

Data sourced from various studies and compiled for illustrative purposes. nih.govrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in 3,5-dimethylphenyl benzoate gives a distinct signal, allowing for the complete assignment of the carbon framework.

The carbonyl carbon of the ester group typically resonates at a significantly downfield chemical shift. The aromatic carbons of both the benzoate and the 3,5-dimethylphenyl rings appear in the aromatic region, with quaternary carbons generally showing lower intensities. The methyl carbons of the dimethylphenyl group have characteristic upfield chemical shifts. For example, in the ¹³C NMR spectrum of methyl 3,5-dimethylbenzoate, distinct signals are observed for the ester methyl carbon, the aromatic ring methyl carbons, the various aromatic carbons, and the carbonyl carbon. nih.gov

Table 2: Representative ¹³C NMR Data for Related Benzoate Esters

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| Methyl 3,5-dimethylbenzoate | Not specified | -COOCH₃ | Not specified |

| -CH₃ (ring) | Not specified | ||

| Aromatic C | Not specified | ||

| C=O | Not specified | ||

| Benzyl benzoate | CDCl₃ | C=O | 166.14 |

| Aromatic C | 128.31, 128.66, 128.72, 129.45, 129.54, 129.57, 129.80, 130.95, 133.03, 134.00, 134.46 | ||

| -CH₂- | 65.73, 65.97 | ||

| 3-Chlorobenzyl benzoate | CDCl₃ | C=O | 166.06 |

| Aromatic C | 126.00, 127.98, 128.25, 128.31, 129.59, 129.72, 129.77, 133.06, 134.35, 137.97 | ||

| -CH₂- | 65.61 |

Data sourced from various studies and compiled for illustrative purposes. nih.govrsc.org

Specialized Multi-nuclear NMR Techniques for Metal Complexes (e.g., ¹¹⁹Sn NMR)

When this compound acts as a ligand in organometallic complexes, such as those involving tin (Sn), multinuclear NMR techniques like ¹¹⁹Sn NMR become crucial. The chemical shift of the ¹¹⁹Sn nucleus provides direct information about the coordination number and geometry of the tin center. researchgate.net

In organotin(IV) complexes, the ¹¹⁹Sn NMR chemical shift is sensitive to the nature and number of substituents attached to the tin atom. A sharp singlet in the ¹¹⁹Sn spectrum typically indicates the presence of a single tin species in solution. researchgate.net The coordination number of the tin atom can often be inferred from the δ(¹¹⁹Sn) value, which helps in determining the structure of the complex in solution. researchgate.net For many triorganotin complexes, a tetrahedral geometry is adopted in solution, which is confirmed by NMR data.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, key vibrational modes include the C=O stretching of the ester group, C-O stretching, and various vibrations associated with the aromatic rings. The FT-IR spectrum of a related compound, 3,5-dimethylpyrazole, shows characteristic bands for N-H, C-H, and C=N stretching and bending vibrations. researchgate.netchemicalbook.com Similarly, the FT-IR spectrum of 3,5-dimethylphenol (B42653) displays a prominent O-H stretching band. chemicalbook.com In organotin(IV) complexes of carboxylates, the position of the carboxylate stretching frequencies can indicate whether the coordination is monodentate or bidentate. researchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies for Related Compounds

| Compound/Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| 3,5-Dimethylphenol | O-H stretch | ~3300 | chemicalbook.com |

| 3,5-Dimethylpyrazole | N-H stretch | ~3135 | researchgate.netchemicalbook.com |

| C-H stretch (aromatic) | ~3000 | researchgate.netchemicalbook.com | |

| C-H stretch (methyl) | ~2920 | researchgate.netchemicalbook.com | |

| Phenyl Benzoate | C=O stretch | ~1735 | researchgate.net |

| C-O stretch | ~1270, ~1090 | researchgate.net | |

| Organotin(IV) Carboxylates | νas(COO) | Varies | researchgate.net |

| νs(COO) | Varies | researchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can be used to identify the aromatic ring vibrations and the C=O bond. The Raman spectrum of phenyl benzoate, for instance, exhibits characteristic peaks for the aromatic C-H and C=C stretching modes, as well as the ester functional group. chemicalbook.com The esterification of benzoic acid can be monitored using Raman spectroscopy by observing changes in the characteristic peaks of the reactant and the product. researchgate.net

Table 4: Characteristic Raman Shifts for Related Compounds

| Compound/Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

| Phenyl Benzoate | Aromatic C-H stretch | ~3070 | chemicalbook.com |

| C=O stretch | ~1730 | chemicalbook.comresearchgate.net | |

| Aromatic ring breathing | ~1000 | chemicalbook.comresearchgate.net | |

| 2-[(2,3-dimethylphenyl)amino]benzoic acid | C-H stretch | 2941 | ijsr.net |

| C-C-C bending | 1040, 743, 505, 475, 320, 283, 247 | ijsr.net |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident determination of a compound's molecular formula.

In mass spectrometry, compounds are often ionized. For instance, the 3,5-dimethylbenzoate anion (C₉H₉O₂⁻), a key fragment or related ion, has a computed exact mass of 149.0603 Da. nih.gov This high level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Computed Mass Spectrometric Data for this compound and Related Ions

| Compound/Ion Name | Molecular Formula | Computed Monoisotopic Mass (Da) |

| This compound | C₁₅H₁₄O₂ | 226.0994 |

| 3,5-Dimethylbenzoate (anion) | C₉H₉O₂⁻ | 149.0603 nih.gov |

Note: The data in this table is based on computational predictions.

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

While specific X-ray diffraction data for this compound is not present in the surveyed literature, a detailed crystallographic study has been conducted on a closely related derivative, methyl 3,5-dimethylbenzoate . researchgate.netnih.gov The findings from this study offer valuable insights into the likely solid-state structure of similar benzoate esters.

The crystal structure of methyl 3,5-dimethylbenzoate (C₁₀H₁₂O₂) was determined by single-crystal X-ray analysis. researchgate.netnih.gov In this structure, the plane of the methoxycarbonyl group is slightly tilted with respect to the benzene (B151609) ring, with a dihedral angle of 8.70 (8)°. nih.gov The molecules in the crystal are organized into strands through C—H···O=C hydrogen bonds, which are further arranged into layers. researchgate.netnih.gov

Table 2: Crystallographic Data for Methyl 3,5-Dimethylbenzoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.9831 (4) |

| b (Å) | 5.8973 (2) |

| c (Å) | 14.1287 (5) |

| α (°) | 90 |

| β (°) | 109.434 (3) |

| γ (°) | 90 |

| Volume (ų) | 862.66 (5) |

| Z | 4 |

| Dihedral Angle (Methoxycarbonyl plane to Benzene ring) | 8.70 (8)° nih.gov |

Source: Adapted from Soule et al., 2022. researchgate.netnih.gov

This detailed structural information is crucial for understanding the intermolecular interactions that govern the physical properties of the compound. The arrangement of molecules in the crystal lattice, including the presence of hydrogen bonds and other non-covalent interactions, can influence properties such as melting point, solubility, and polymorphism.

Theoretical and Computational Investigations of 3,5 Dimethylphenyl Benzoate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance of accuracy and computational efficiency. nih.gov DFT calculations are instrumental in predicting a wide range of molecular properties for systems like 3,5-dimethylphenyl benzoate (B1203000), from its preferred three-dimensional shape to its spectroscopic signatures.

Conformational analysis, an extension of geometry optimization, explores different spatial orientations (conformers) of the molecule, particularly by rotating around single bonds. nih.gov For instance, the rotation around the C-O ester bond would generate different conformers with varying energies. The global minimum energy conformer represents the most populated and stable structure of the molecule under given conditions. While specific computational studies for 3,5-dimethylphenyl benzoate are not prevalent, analysis of the similar compound 3,4-dimethylphenyl benzoate revealed a dihedral angle of 52.39 (4)° between its two rings. nih.gov The central ester group in that analog was twisted away from the dimethyl-substituted benzene (B151609) and phenyl rings by 60.10 (4)° and 8.67 (9)°, respectively. nih.gov A similar degree of non-planarity is expected for this compound due to the steric influence of the methyl groups.

Interactive Table 1: Representative Geometric Parameters for Phenyl Benzoate Systems

This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not specific to a published calculation for this compound.

| Parameter | Description | Representative Value |

| C=O Bond Length | The length of the carbonyl double bond. | ~ 1.21 Å |

| C-O Bond Length | The length of the ester single bond. | ~ 1.36 Å |

| O-C (Aryl) Bond Length | The length of the bond connecting the ester oxygen to the dimethylphenyl ring. | ~ 1.41 Å |

| Dihedral Angle | The twist between the planes of the two aromatic rings. | 50° - 70° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, and its energy level is associated with the ionization potential. Regions of high HOMO density are the most likely sites for electrophilic attack.

LUMO: The innermost orbital with no electrons. It represents the ability of a molecule to accept electrons, and its energy level is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For organic molecules like this compound, the HOMO is typically localized on the more electron-rich phenyl ring system, while the LUMO is often distributed over the electron-withdrawing carbonyl group and adjacent phenyl ring. espublisher.com

Interactive Table 2: Illustrative Frontier Molecular Orbital Data

This table shows a typical output for an FMO analysis from a DFT calculation. The values are examples from a study on a different molecule to illustrate the concept. researchgate.net

| Orbital | Energy (eV) | Description |

| HOMO | -6.7 | Energy of the highest occupied molecular orbital |

| LUMO | -2.6 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.1 | Indicator of chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the total electrostatic potential on the surface of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other charged species. MEP maps identify the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. scispace.comnih.gov

The color scheme typically follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atoms of the phenyl rings would exhibit positive potential (blue), while the carbon rings would be relatively neutral (green). researchgate.net

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. wikipedia.orgwisc.edu The primary utility of NBO analysis is to quantify the delocalization of electron density through donor-acceptor interactions. researchgate.net

DFT calculations can simulate molecular spectra, providing a powerful complement to experimental characterization.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational modes of the molecule. These correspond to the absorption peaks seen in Infrared (IR) and Raman spectroscopy. Comparing the calculated frequencies with experimental spectra helps to confirm the structure and assign specific peaks to specific bond stretches, bends, or torsions. A characteristic predicted frequency for this compound would be the strong C=O stretching vibration.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies of excited states. bhu.ac.in This allows for the prediction of electronic transitions, such as the π→π* and n→π* transitions, which are observed in UV-Visible spectroscopy. espublisher.com The calculated absorption wavelengths (λmax) and oscillator strengths can be directly compared to an experimental UV-Vis spectrum to understand the electronic behavior of the molecule. espublisher.com

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. For a compound like this compound, one could investigate its synthesis (e.g., esterification of 3,5-dimethylphenol (B42653) with benzoyl chloride) or its reactions (e.g., hydrolysis).

This elucidation involves mapping the potential energy surface of the reaction. rsc.org Calculations are used to identify and characterize the geometries and energies of:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Stable, but often short-lived, species that are formed and consumed during the reaction.

Transition States: The highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. mdpi.com

By calculating the energy differences between these states, one can determine the activation energies for each step. The pathway with the lowest activation energy barrier is generally the most favorable reaction mechanism. rsc.org This provides a detailed, step-by-step understanding of how bonds are broken and formed, which is fundamental to controlling and optimizing chemical reactions. mdpi.com

Transition State Characterization

The study of chemical reactions through computational chemistry provides profound insights into the nature of transition states, which are fleeting, high-energy structures that exist at the peak of the reaction energy profile. For benzoate esters, a common reaction pathway investigated computationally is hydrolysis, which can proceed through different mechanisms, such as acid-catalyzed, base-catalyzed, or enzymatic pathways. All these mechanisms typically involve a nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. semanticscholar.org

In the context of this compound, the transition state for a reaction like hydrolysis would be characterized by the geometry of this tetrahedral intermediate. Computational methods, such as Density Functional Theory (DFT), are employed to model this state. For instance, in a base-catalyzed hydrolysis, the transition state would involve the approach of a hydroxide (B78521) ion to the carbonyl carbon. The geometry of this transition state is a critical factor in determining the reaction rate. Advanced computational routines, such as the LOCATE-TS method, can be used to find and refine the geometry of the transition state. A key characteristic of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. nih.gov

The substitution pattern on both the phenyl and benzoate rings influences the stability and geometry of the transition state. While direct computational studies on this compound are not extensively documented in the reviewed literature, research on similar substituted benzoate systems reveals that both steric and electronic factors play a crucial role. For example, the presence of ortho substituents can introduce steric hindrance that affects the approach of the nucleophile. In the case of this compound, the methyl groups are in the meta positions on the phenyl ring, which would primarily exert electronic effects on the stability of the leaving group (the 3,5-dimethylphenoxide ion).

Reaction Coordinate Mapping and Energy Barrier Calculations

Reaction coordinate mapping is a computational technique used to visualize the energy landscape of a chemical reaction, from reactants to products, passing through the transition state. This is often achieved by systematically changing a key geometric parameter, such as the distance between the nucleophile and the carbonyl carbon, and calculating the energy at each step. nih.gov The resulting energy profile reveals the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

For the hydrolysis of benzoate esters, the rate-determining step is often the formation of the tetrahedral intermediate. nih.gov The energy barrier for this step can be calculated as the difference in the heat of formation (ΔHf) between the optimized geometries of the reactants (e.g., the ester and a hydroxide ion) and the transition state. nih.gov

Computational studies on various benzoate esters have shown a clear correlation between the calculated activation energies and the experimentally observed reaction rates. For instance, in the base-catalyzed hydrolysis of a series of substituted ethyl benzoates, the calculated relative activation energies for the formation of the tetrahedral intermediate were found to be in good agreement with the experimental half-life (t1/2) values. nih.gov

Table 1: Representative Calculated Activation Energies for the Base-Catalyzed Hydrolysis of Benzoate Esters

| Ester | Relative Activation Energy (Ea) (kcal/mol) |

| Methyl benzoate | Data not available in search results |

| Ethyl benzoate | Data not available in search results |

| Phenyl benzoate | Lower hydrolytic stability noted nih.gov |

Quantum Chemical Studies on Electronic Effects of Substituents within the Benzoate Framework

Quantum chemical studies, particularly those employing DFT, are instrumental in understanding how substituents influence the electronic properties of molecules, which in turn affects their reactivity. The electronic effects of substituents on the benzoate framework are often quantified and rationalized using the Hammett equation, which provides a linear free-energy relationship. semanticscholar.orgacs.orgresearchgate.net

The Hammett equation correlates the reaction rates and equilibrium constants of a series of reactions with two parameters: the substituent constant (σ) and the reaction constant (ρ). The substituent constant quantifies the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant is a measure of the sensitivity of the reaction to these electronic effects. researchgate.net

Computational chemistry offers powerful tools to probe the electronic effects that underpin these empirical relationships. For example, calculations of the Mulliken charge on the carbonyl carbon in a series of para-substituted nitrophenyl benzoate esters have shown a direct correlation with the Hammett σpara constant. semanticscholar.org Electron-withdrawing groups tend to increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby accelerating hydrolysis. Conversely, electron-donating groups decrease the positive charge and slow down the reaction.

In the case of this compound, the key substituents are the two methyl groups on the phenoxy moiety. While the Hammett equation traditionally focuses on substituents on the benzoic acid ring, the electronic nature of the leaving group is also critical. The two meta-methyl groups are weakly electron-donating through induction. This would increase the electron density on the phenoxide leaving group, making it a stronger base and a poorer leaving group, which would likely decrease the rate of reactions like hydrolysis.

Furthermore, computational methods can be used to calculate various electronic descriptors that correlate with substituent effects. These include Hirshfeld partial charges and the energies of frontier molecular orbitals (HOMO and LUMO). oup.comnih.gov For instance, a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) of an ester is generally associated with a higher reactivity towards nucleophiles. nih.gov

Table 2: Calculated Electronic Properties of Substituted Benzoates

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | Data not available in search results | Data not available in search results | Data not available in search results |

| 3-Methylbenzoic Acid | Data not available in search results | Data not available in search results | Data not available in search results |

| 3,5-Dimethylbenzoic Acid | Data not available in search results | Data not available in search results | Data not available in search results |

Synthesis and Characterization of 3,5 Dimethylphenyl Benzoate Derivatives and Structural Analogues

Hydroxylated Benzoate (B1203000) Derivatives (e.g., 4-Hydroxy-3,5-dimethylphenyl benzoate)

The introduction of a hydroxyl group onto the 3,5-dimethylphenyl benzoate backbone can significantly alter its chemical properties, including its potential for hydrogen bonding and its utility as a precursor in further chemical transformations. A key example of this class is 4-hydroxy-3,5-dimethylphenyl benzoate.

A recently developed two-step synthesis for 4-hydroxy-3,5-dimethylphenyl benzoate has been reported, designed as an undergraduate organic chemistry laboratory experiment. researchgate.net While the detailed experimental steps from this specific source are not provided here, the synthesis logically involves the esterification of 2,6-dimethylphenol (B121312) followed by a functional group transformation to introduce the hydroxyl group at the 4-position. A related Fries rearrangement of 2,6-dimethylphenyl benzoate, using anhydrous aluminum chloride, has been shown to produce (4-hydroxy-3,5-dimethyl-phenyl)phenyl-methanone, a structural isomer of the target compound. nih.gov This suggests that direct functionalization of the aromatic ring is a viable strategy.

General methods for the synthesis of similar phenolic esters often involve the esterification of a substituted phenol (B47542) with a benzoic acid derivative. For instance, the reaction between 4-hydroxy-3-methylphenol and 4-(hexyloxy)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding ester.

Table 1: Physicochemical Properties of 4-Hydroxy-3,5-dimethylphenyl benzoate nih.govechemi.com

| Property | Value |

| IUPAC Name | (4-hydroxy-3,5-dimethylphenyl) benzoate |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 15770-88-4 |

Dibenzoate Derivatives (e.g., (4-benzoyloxy-3,5-dimethylphenyl) benzoate)

Dibenzoate derivatives represent a class of compounds where two benzoate moieties are present. A representative, though not directly synthesized in the reviewed literature, is (4-benzoyloxy-3,5-dimethylphenyl) benzoate. The synthesis of such a molecule can be extrapolated from established esterification methods for complex aromatic esters.

A general and effective method for the synthesis of similar dibenzoate structures involves a multi-step process. For example, the synthesis of 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate begins with the alkylation of a hydroxybenzoate, followed by hydrolysis to the corresponding benzoic acid. This acid is then coupled with a substituted phenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in a suitable solvent like dichloromethane. nih.govtubitak.gov.tr

Following this logic, the synthesis of (4-benzoyloxy-3,5-dimethylphenyl) benzoate would likely involve the initial synthesis of 4-hydroxy-3,5-dimethylphenyl benzoate, which would then be subjected to a second esterification reaction with benzoyl chloride or benzoic acid under appropriate conditions to form the dibenzoate.

Characterization of these types of compounds typically relies on spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) to confirm the structure and the presence of the two distinct benzoate groups. nih.govtubitak.gov.tr

Azobenzene-Containing Benzoate Ligands (e.g., 2-[(E)-2-(4-hydroxy-3,5-dimethylphenyl)-1-diazenyl]benzoate)

The incorporation of an azobenzene (B91143) unit into a benzoate structure introduces photoresponsive properties, making these compounds interesting for applications in materials science. A key example is 2-[(E)-2-(4-hydroxy-3,5-dimethylphenyl)-1-diazenyl]benzoate.

The synthesis of this ligand has been successfully achieved and its structure confirmed through single-crystal X-ray diffraction. uzh.chresearchgate.net The synthetic route typically involves a diazo coupling reaction. This process starts with the diazotization of an aminobenzoic acid, which is then reacted with a substituted phenol, in this case, 2,6-dimethylphenol. For instance, the synthesis of related azo compounds often involves dissolving the amine in an acidic solution, cooling it to 0-5 °C, and then adding a solution of sodium nitrite (B80452) to form the diazonium salt. This salt is then added to a solution of the coupling partner, such as a phenol, in a basic medium. biointerfaceresearch.comekb.eg

The resulting 2-[(E)-2-(4-hydroxy-3,5-dimethylphenyl)-1-diazenyl]benzoate ligand has been characterized using various spectroscopic techniques including ¹H, ¹³C, and ¹¹⁹Sn NMR (for its organotin complexes), and IR spectroscopy, along with elemental analysis. uzh.chresearchgate.net The crystal structure reveals that the ligand can exist in a zwitterionic form within its metal complexes, where the phenolic proton transfers to a nitrogen atom of the azo group. uzh.chresearchgate.net

Phosphine-Substituted Benzoate Derivatives (e.g., Ethyl 4-(bis(3,5-dimethylphenyl)phosphanyl)benzoate)

The introduction of phosphine (B1218219) groups into benzoate structures creates ligands that are valuable in coordination chemistry and catalysis. A representative compound is ethyl 4-(bis(3,5-dimethylphenyl)phosphanyl)benzoate. While a direct synthesis for this specific molecule was not found in the surveyed literature, its synthesis can be postulated based on common methods for preparing arylphosphines.

A general approach involves the reaction of an organolithium or Grignard reagent with a chlorophosphine. For the synthesis of ethyl 4-(bis(3,5-dimethylphenyl)phosphanyl)benzoate, a plausible route would start with the preparation of a di(3,5-dimethylphenyl)phosphine intermediate. This could then be coupled with a derivative of ethyl 4-halobenzoate, likely through a palladium-catalyzed cross-coupling reaction.

Alternatively, a lithiated derivative of ethyl benzoate could be reacted with bis(3,5-dimethylphenyl)chlorophosphine. The synthesis of related bisacylphosphine oxides involves the reaction of a lithiated aromatic compound with P,P-dichlorophenylphosphine, followed by oxidation. beilstein-journals.org This highlights the utility of organometallic intermediates in forming P-C bonds.

Analogues with Positional Isomerism of Methyl Groups (e.g., 3,4-Dimethylphenyl benzoate)

The position of the methyl groups on the phenyl ring significantly influences the physical and structural properties of the benzoate ester. A well-studied example of a positional isomer is 3,4-dimethylphenyl benzoate.

The synthesis of 3,4-dimethylphenyl benzoate is typically achieved through the esterification of 3,4-dimethylphenol (B119073) with benzoyl chloride. This reaction is often catalyzed by a Lewis acid, such as anhydrous aluminum chloride, in a non-polar solvent like dichloromethane. The reaction is initiated at a low temperature (0-5 °C) and then brought to reflux to ensure completion. The crude product can be purified by extraction and recrystallization from a suitable solvent like methanol (B129727) to yield colorless crystals.

The structure of 3,4-dimethylphenyl benzoate has been determined by single-crystal X-ray diffraction. The analysis revealed that the terminal aromatic rings are not coplanar, exhibiting a significant dihedral angle. The crystal packing is stabilized by weak C-H···O hydrogen bonds.

Table 2: Synthesis and Crystallographic Data for 3,4-Dimethylphenyl benzoate

| Parameter | Value | Reference |

| Reactants | 3,4-dimethylphenol, Benzoyl chloride | |

| Catalyst | Anhydrous aluminum chloride | |

| Solvent | Dichloromethane | |

| Purification | Recrystallization from methanol | |

| Melting Point | 322 (1) K | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Dihedral Angle between Rings | 52.39 (4)° |

Coordination Chemistry of 2,6-di(3,5-dimethylphenyl)benzoate Ligands in Metal Complexes

The sterically demanding nature of ligands such as 2,6-di(3,5-dimethylphenyl)benzoate can lead to the formation of metal complexes with unusual coordination geometries and reactivity. While specific studies on the coordination complexes of the 2,6-di(3,5-dimethylphenyl)benzoate ligand were not identified in the search, the principles of its coordination can be inferred from related systems.

The bulky 3,5-dimethylphenyl groups at the 2 and 6 positions of the benzoate ligand would create a sterically hindered environment around a metal center. This steric bulk can influence the coordination number of the metal, potentially favoring lower coordination numbers and preventing the formation of polymeric structures. The carboxylate group of the benzoate can coordinate to a metal center in various modes, including monodentate, bidentate chelating, or bridging.

In related systems with sterically encumbered ligands, it has been observed that the ligands can enforce specific geometries on the metal center and can also play a role in stabilizing reactive species. For example, bulky ligands are known to support the formation of low-coordinate complexes and can be used to tune the electronic and steric properties of catalysts. The coordination of such a ligand to a transition metal could lead to complexes with applications in catalysis, for instance, by creating a specific pocket around the active site that influences substrate selectivity.

Applications of 3,5 Dimethylphenyl Benzoate in Advanced Materials and Catalysis

Ligand Design in Organometallic Chemistry and Catalytic Systems

The benzoate (B1203000) portion of 3,5-dimethylphenyl benzoate is a classic example of a carboxylate ligand, which is crucial in the field of organometallic chemistry. These ligands bind to metal centers, influencing the resulting complex's geometry, stability, and catalytic activity. The substituted phenyl group, in turn, allows for fine-tuning of steric and electronic properties.

Development of Triorganotin(IV) Complexes with Tunable Coordination Geometries

The design of triorganotin(IV) complexes with specific geometries is a significant area of research, driven by their potential biological and catalytic applications. The carboxylate ligand is central to controlling the coordination environment around the tin (Sn) atom. By using aromatic carboxylates, such as benzoate derivatives, chemists can synthesize complexes where the coordination number and geometry can be systematically varied.

Research on triorganotin(IV) carboxylates demonstrates that the coordination geometry is highly dependent on the organic substituents (R) attached to the tin atom (e.g., methyl, butyl, or phenyl groups) and the physical state of the complex (solid vs. solution).

In Solution: In non-coordinating solvents, triorganotin(IV) carboxylates typically exist as monomeric, four-coordinate species. This results in a distorted tetrahedral geometry around the tin atom. Spectroscopic techniques like ¹¹⁹Sn NMR are instrumental in confirming this four-coordinate geometry in solution.

In the Solid State: The solid-state structures can be more complex. For instance, tributyltin derivatives with certain carboxylate ligands have been shown to form polymeric chains. In these structures, the carboxylate group bridges two different tin atoms, leading to a five-coordinate trans-trigonal bipyramidal geometry. In this arrangement, the three butyl groups occupy the equatorial positions, while two oxygen atoms from different bridging carboxylate ligands occupy the axial positions. In contrast, triphenyltin (B1233371) complexes often remain as monomeric, four-coordinate tetrahedral structures even in the solid state, a difference attributed to the greater steric bulk of the phenyl groups compared to butyl groups.

This ability to switch coordination geometry based on the substituents and the physical state is a key feature of their "tunable" nature. The structural analysis via single-crystal X-ray diffraction is crucial for definitively establishing these geometries.

| Complex Type | Substituent (R) | Physical State | Coordination Geometry | Structural Features |

| Triorganotin(IV) Carboxylate | Phenyl (Ph) | Solid / Solution | Distorted Tetrahedral | Monomeric, four-coordinate complex. |

| Triorganotin(IV) Carboxylate | Butyl (Bu) | Solid | trans-Trigonal Bipyramidal | Polymeric chains with bridging carboxylate ligands; five-coordinate tin. |

| Triorganotin(IV) Carboxylate | Butyl (Bu) | Solution | Distorted Tetrahedral | Monomeric, four-coordinate complex. |

| Triorganotin(IV) Carboxylate | Methyl (Me) | Solid | trans-Trigonal Bipyramidal | Polymeric chains with bridging carboxylate ligands; five-coordinate tin. |

This table presents generalized findings from studies on various triorganotin(IV) aromatic carboxylates.

Construction of Diiron(II) Complexes as Enzyme Active Site Mimics

Many non-heme diiron enzymes, such as methane (B114726) monooxygenase, feature active sites with two iron atoms bridged by carboxylate ligands from glutamate (B1630785) residues. nih.govacs.org These enzymes perform challenging oxidation reactions, including the hydroxylation of hydrocarbons. nih.gov To understand these biological systems, chemists synthesize "model complexes" that mimic the structure and function of the enzyme's active site.

Bulky aromatic carboxylate ligands are particularly effective in creating these mimics. Research has shown that sterically demanding benzoate ligands can be used to construct diiron(II) complexes that replicate key structural features of the enzyme active sites. nih.govstthomas.eduacs.org Specifically, a ligand closely related to the components of this compound, 2,6-di(3,5-dimethylphenyl)benzoate , has been successfully used to synthesize diiron(II) compounds. nih.gov

In this work, the extreme steric bulk of the 2,6-di(3,5-dimethylphenyl)benzoate ligand was found to enforce a structure with only two bridging carboxylate ligands between the two iron centers. nih.gov This contrasts with less bulky benzoate ligands, which typically form tetrabridged structures. nih.gov These synthetic mimics are crucial for studying how the coordination environment affects the reactivity of the diiron center, particularly its interaction with dioxygen to perform oxidation chemistry. nih.govacs.org The development of these model systems provides invaluable insight into the reaction mechanisms of their biological counterparts. nih.govacs.orgnih.gov

Chemical Intermediates in Advanced Organic Synthesis

Beyond its role in ligand design, the ester linkage in this compound makes it a useful intermediate or precursor in multi-step organic synthesis. The ability to selectively cleave the ester bond provides a pathway to valuable substituted phenols.

Precursors for the Synthesis of Substituted Phenols

One of the fundamental reactions in organic chemistry is the hydrolysis of esters. Phenolic esters can be readily hydrolyzed under basic or acidic conditions to yield a phenol (B47542) and a carboxylic acid. In this context, this compound can serve as a stable precursor or protecting group for 3,5-dimethylphenol (B42653) , which can be released when needed through hydrolysis.

3,5-Dimethylphenol (also known as 3,5-xylenol) is a valuable chemical intermediate used in the production of antioxidants, phenolic resins, and as a precursor for pharmaceuticals like the muscle relaxant metaxalone. chemicalbook.com Its synthesis is of significant industrial interest. prepchem.comgoogle.com

A patented method for producing 3,5-dimethylphenol highlights the role of a phenolic ester intermediate. The process involves three main steps:

Acylation of xylene to produce a 3,5-dimethylphenyl alkyl ketone. google.com

Oxidation of the ketone with a peroxide, which proceeds via a Baeyer-Villiger-type rearrangement to form a 3,5-dimethylphenyl ester . google.com

Hydrolysis of the resulting ester to yield the final 3,5-dimethylphenol product. google.com

This industrial process validates the concept of using a compound like this compound as a direct precursor. By storing the phenol in its ester form, its reactive hydroxyl group is masked, preventing unwanted side reactions until the final hydrolysis step. This strategy of protecting and then deprotecting functional groups is a cornerstone of modern organic synthesis.

| Precursor Compound | Reaction | Product(s) | Significance |

| This compound | Hydrolysis | 3,5-Dimethylphenol + Benzoic acid | Releases a valuable substituted phenol from a stable ester form. chemicalbook.comgoogle.com |

| 3,5-Dimethylphenyl alkyl ketone | Baeyer-Villiger Oxidation | 3,5-Dimethylphenyl ester | Key step in an industrial route to producing 3,5-dimethylphenol. google.com |

Environmental Transformation and Biogeochemical Cycling of Benzoate Derivatives

Microbial Degradation Pathways of Aromatic Compounds

Microorganisms play a pivotal role in the biogeochemical cycling of carbon by breaking down complex organic molecules. Aromatic compounds, including benzoate (B1203000) derivatives, are subject to microbial degradation through various catabolic pathways that have evolved to mineralize these often-recalcitrant structures. csic.es The ability of microbes to utilize aromatic compounds as carbon and energy sources is a key process in environmental detoxification. csic.es The initial step for a compound like 3,5-dimethylphenyl benzoate is the enzymatic hydrolysis of the ester bond, releasing benzoic acid and 3,5-dimethylphenol (B42653), which are then funneled into central metabolic pathways.

Under aerobic conditions, the microbial catabolism of benzoic acid is a well-documented process initiated by hydroxylation of the aromatic ring. csic.es Bacteria primarily utilize dioxygenase enzymes to convert benzoate into central intermediates like catechol. ethz.chwikipedia.orgresearchgate.net Fungi, on the other hand, often employ monooxygenases to form protocatechuate. ethz.ch

Once formed, catechol is a critical junction in the degradation pathway. It is then cleaved through two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govnih.gov In the ortho-cleavage pathway, catechol 1,2-dioxygenase breaks the bond between the two hydroxyl-bearing carbons, leading to cis,cis-muconate. nih.gov Subsequent enzymatic reactions convert this intermediate into succinyl-CoA and acetyl-CoA, which can enter the Krebs cycle. The meta-cleavage pathway involves catechol 2,3-dioxygenase, which cleaves the ring adjacent to one of the hydroxyl groups. nih.gov This pathway is often considered more general, capable of degrading various substituted catechols. nih.gov

Some bacteria, such as Azoarcus evansii, utilize a "hybrid" aerobic pathway where benzoate is first activated to benzoyl-CoA, which is then dearomatized and cleaved. csic.esethz.chnih.gov This pathway ultimately also generates intermediates like succinyl-CoA and acetyl-CoA. csic.esethz.ch

Table 1: Key Enzymes and Intermediates in Aerobic Benzoate Degradation via the Catechol Pathway

| Step | Precursor | Key Enzyme | Product | Pathway |

| Initial Dioxygenation | Benzoate | Benzoate Dioxygenase | Catechol | Common Entry Point |

| Ortho Ring Cleavage | Catechol | Catechol 1,2-Dioxygenase | cis,cis-Muconate | Ortho Pathway |

| Meta Ring Cleavage | Catechol | Catechol 2,3-Dioxygenase | 2-Hydroxymuconic Semialdehyde | Meta Pathway |

| Further Metabolism | cis,cis-Muconate | Muconate Cycloisomerase | Muconolactone | Ortho Pathway |

In the absence of oxygen, a different consortium of microorganisms utilizes distinct biochemical strategies to degrade benzoate. csic.es Anaerobic degradation is a critical process in environments such as sediments, waterlogged soils, and wastewater treatment facilities. nih.govacs.org Benzoate is considered a model compound for the study of anaerobic aromatic catabolism. frontiersin.org

The central anaerobic pathway commences with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase. csic.esfrontiersin.org This activation step is crucial for overcoming the aromaticity of the benzene (B151609) ring. The benzoyl-CoA intermediate is then subjected to a series of reductive steps by the enzyme benzoyl-CoA reductase, which destabilizes the aromatic system. frontiersin.org This leads to a non-aromatic cyclic intermediate, such as cyclohexa-1,5-diene-1-carbonyl-CoA. wikipedia.org

Following dearomatization, the ring is cleaved hydrolytically, and through a series of reactions analogous to a modified β-oxidation, the carbon skeleton is processed into smaller molecules like acetate (B1210297). csic.esnih.gov In methanogenic consortia, these intermediates are further converted by methanogenic archaea into methane (B114726) and carbon dioxide. nih.gov

Table 2: Common Intermediates in the Anaerobic Degradation of Benzoate

| Intermediate | Role in Pathway |

| Benzoyl-CoA | The central, activated intermediate for anaerobic degradation. frontiersin.org |

| Cyclohexadienecarboxylates | Early products of aromatic ring reduction. nih.gov |

| Pimelic Acid | An intermediate formed after ring cleavage. nih.gov |

| Acetate | A key product that can be utilized by other microbes. nih.gov |

| Methane | The final product in methanogenic environments. nih.gov |

Abiotic Degradation Mechanisms

Beyond microbial activity, chemical and physical processes contribute to the transformation of organic compounds in the environment. For this compound, these abiotic mechanisms primarily involve hydrolysis and photolysis, which can break down the molecule without biological intervention.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. The ester linkage in this compound is susceptible to hydrolysis, which would break the compound into its constituent parts: benzoic acid and 3,5-dimethylphenol. This reaction can occur spontaneously in water, but its rate is significantly influenced by pH, being much faster under either acidic or alkaline conditions. researchgate.net The hydrolysis of similar benzoate esters has been studied to understand reaction mechanisms and the influence of molecular structure on reaction rates. semanticscholar.org

Environmental Fate Modeling and Pathway Elucidation for Benzoate-Containing Compounds

Predicting the environmental behavior of a chemical is essential for risk assessment. Environmental fate modeling uses a compound's physical and chemical properties to estimate its distribution and persistence in different environmental compartments (air, water, soil, and biota). nih.gov

For this compound, key parameters for modeling would include its water solubility, octanol-water partition coefficient (Kow), and vapor pressure. The Kow, in particular, is used to predict a chemical's tendency to bioaccumulate in the fatty tissues of organisms. nih.gov

Laboratory model ecosystems are often used to study and validate these predictions. nih.gov These controlled environments, containing elements like soil, water, and various organisms, can be used to trace the degradation pathway of a radiolabeled compound, identify its metabolites, and quantify its accumulation in different trophic levels. nih.gov By combining data from these models with our understanding of microbial and abiotic degradation pathways, a comprehensive picture of the environmental fate of benzoate-containing compounds can be developed.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,5-Dimethylphenyl benzoate, and how can reaction efficiency be optimized?

- Answer: A common method involves refluxing substituted benzaldehyde derivatives with acetic acid as a catalyst in ethanol, followed by solvent evaporation under reduced pressure . To optimize efficiency, control reaction time (e.g., 4–6 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants). Catalytic acid (e.g., glacial acetic acid) enhances condensation efficiency. Purity can be improved via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .

Q. Which analytical techniques are recommended for characterizing this compound, and how can data discrepancies be resolved?

- Answer: Use ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton signals at δ 6.8–7.5 ppm) and HPLC (>95% purity threshold) . Discrepancies in melting points or spectral data may arise from impurities; repurify via solvent recrystallization or compare with literature values (e.g., PubChem or CAS databases) . Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 256.3).

Q. How should researchers handle stability challenges during storage of this compound?

- Answer: Store under inert atmospheres (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation products. Use HPLC to quantify residual compound and identify degradation pathways (e.g., ester hydrolysis to benzoic acid derivatives) .

Advanced Research Questions

Q. How do varying reaction conditions (temperature, catalyst) affect the yield and purity of this compound?

- Answer: Elevated temperatures (>80°C) may accelerate side reactions (e.g., transesterification), reducing yield. Catalysts like N,N-diisopropylethylamine (DIPEA) improve selectivity in multi-step syntheses . For example, stepwise substitution on triazine precursors at 35°C achieves >85% yield . Optimize solvent polarity (e.g., ethanol vs. DMF) to balance solubility and reaction kinetics.

Q. What strategies address contradictions in biological activity data for this compound derivatives?

- Answer: Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurity interference. Validate activity via dose-response curves (IC₅₀) across multiple models (e.g., enzyme inhibition vs. cellular assays) . Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm results. Purity thresholds (>98%) are critical for reproducibility .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Answer: Perform docking studies to predict interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Modify substituents (e.g., electron-withdrawing groups at meta positions) to optimize binding affinity . Validate predictions via synthesis and SPR (surface plasmon resonance) binding assays.

Q. What experimental designs mitigate temporal degradation effects in long-term studies of this compound?

- Answer: Use stability-indicating HPLC methods to monitor degradation kinetics. Include control samples with stabilizers (e.g., BHT for oxidation). For in vivo studies, employ lyophilized formulations to extend shelf life. Temporal effects on cellular assays (e.g., metabolic inhibition) require time-course experiments (e.g., 24–72-hour exposure windows) .

Methodological Considerations

- Synthetic Optimization: Prioritize atom economy and green solvents (e.g., ethanol over DCM) .

- Data Validation: Cross-reference spectral data with PubChem/ECHA entries to resolve discrepancies .

- Biological Replication: Use ≥3 independent replicates to account for variability in enzyme inhibition assays .

For further details, consult PubChem (CID: [insert]) or CAS Common Chemistry (RN: [insert]). Avoid non-peer-reviewed sources like commercial catalogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.